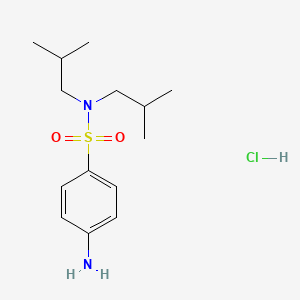
4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-amino-N,N-diisobutylbenzenesulfonamide consists of 14 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The structure is complex, with the isobutyl groups attached to the nitrogen atom, which is also attached to the benzene ring via a sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-amino-N,N-diisobutylbenzenesulfonamide include a predicted melting point of 152.80° C, a predicted boiling point of 414.4° C at 760 mmHg, a predicted density of 1.1 g/cm^3, and a predicted refractive index of n 20D 1.54 .Aplicaciones Científicas De Investigación
Mode of Action and Therapeutic Potential
- Early observations on sulfonamide compounds, including similar structures to 4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride, noted their role in enhancing phagocytosis of bacteria by leukocytes, suggesting an interference with bacterial capsule formation that renders pathogens susceptible to the immune response (Bliss & Long, 1937).
Pharmacological Effects and Binding Affinity
- Biphenylsulfonamides, as novel series of endothelin-A (ETA) selective antagonists, have shown improved binding and functional activity upon modifications. Amino group introduction and optimal substitutions have led to analogues with significant oral activity in inhibiting pressor effects, indicating potential therapeutic applications in cardiovascular diseases (Murugesan et al., 1998).
Conformational Polymorphism and Crystal Structures
- Studies on conformational polymorphism of sulfapyridine, a compound with structural similarities, revealed the impact of molecular conformation on its polymorphic forms, providing insights into the structural dynamics that may influence the solubility, stability, and bioavailability of sulfonamide drugs (Bar & Bernstein, 1985).
Solubility and Solution Thermodynamics
- Research on the solubility and solution thermodynamics of 4-aminobenzenesulfonamide in binary solvent mixtures offered valuable data for understanding the solvation and dissolution processes, which are critical for drug formulation and delivery strategies (Asadi et al., 2020).
Antimicrobial Activity
- The synthesis of novel sulfonamide derivatives and their oxinates demonstrated significantly higher antimicrobial activity compared to parent compounds. These findings suggest the potential for developing new antimicrobial agents based on sulfonamide chemistry (Vanparia et al., 2010).
Photochemical Decomposition
- A study on the photochemical decomposition of sulfamethoxazole, a structurally related sulfonamide, identified primary photoproducts and proposed pathways for their formation. This research contributes to understanding the environmental fate and photostability of sulfonamide pharmaceuticals (Zhou & Moore, 1994).
Propiedades
IUPAC Name |
4-amino-N,N-bis(2-methylpropyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S.ClH/c1-11(2)9-16(10-12(3)4)19(17,18)14-7-5-13(15)6-8-14;/h5-8,11-12H,9-10,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSQYKRUUOVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)
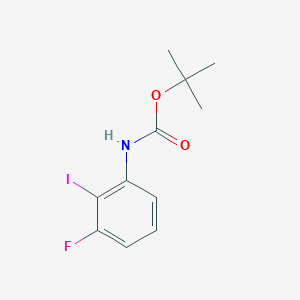
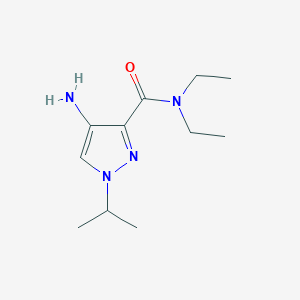


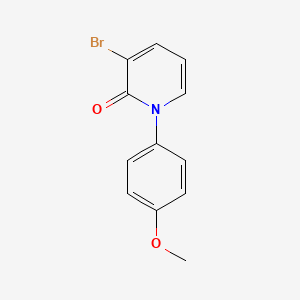
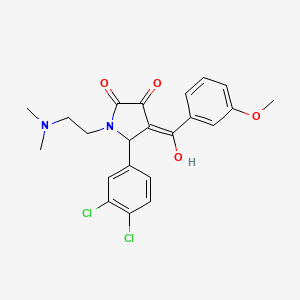
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)
![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)

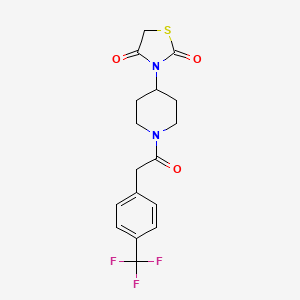
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2665350.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)